molecular formula C14H30S B8034616 tert-Tetradecyl mercaptan,tech

tert-Tetradecyl mercaptan,tech

Cat. No.: B8034616
M. Wt: 230.46 g/mol
InChI Key: PNKZLZQZXPZBCE-UHFFFAOYSA-N
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Description

tert-Tetradecyl mercaptan: is an organic compound belonging to the class of thiols, also known as mercaptans. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. tert-Tetradecyl mercaptan is specifically a tertiary thiol, meaning the sulfur atom is bonded to a tertiary carbon atom. This compound is known for its strong and distinctive odor, which is typical of thiols. It is used in various industrial applications, particularly as a chain transfer agent in polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Tetradecyl mercaptan can be synthesized through the reaction of tert-tetradecyl chloride with hydrogen sulfide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the sulfhydryl group.

Industrial Production Methods: In industrial settings, tert-Tetradecyl mercaptan is produced by the catalytic addition of hydrogen sulfide to tert-tetradecene. This process is carried out in the presence of a catalyst, such as a metal oxide, under controlled temperature and pressure conditions. The resulting product is then purified through distillation to obtain the desired mercaptan.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Tetradecyl mercaptan can undergo oxidation to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: The compound can be reduced back to the thiol form from its disulfide using reducing agents like sodium borohydride.

    Substitution: tert-Tetradecyl mercaptan can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides, bases, and solvents like ethanol or methanol.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

Chemistry: tert-Tetradecyl mercaptan is widely used as a chain transfer agent in the polymerization of styrene, butadiene, and other monomers. It helps control the molecular weight of the resulting polymers, improving their mechanical properties and processability.

Biology and Medicine: While not extensively used in biological or medical applications, thiols like tert-Tetradecyl mercaptan can be used in the synthesis of biologically active molecules and as intermediates in the production of pharmaceuticals.

Industry: In addition to its role in polymerization, tert-Tetradecyl mercaptan is used in the production of adhesives, coatings, and lubricants. It is also employed in the modification of nanoparticles to improve their stability and performance in various applications.

Mechanism of Action

The primary mechanism by which tert-Tetradecyl mercaptan exerts its effects is through the formation of covalent bonds with other molecules via its sulfhydryl group. This reactivity allows it to participate in various chemical reactions, including polymerization and surface modification. The sulfhydryl group can form strong bonds with metals, making it useful in the stabilization of metal nanoparticles.

Comparison with Similar Compounds

    tert-Dodecyl mercaptan: Similar in structure but with a shorter carbon chain. Used in similar applications as a chain transfer agent.

    tert-Nonyl mercaptan: Another tertiary thiol with a shorter carbon chain. Also used in polymerization processes.

    tert-Octyl mercaptan: A tertiary thiol with an even shorter carbon chain, used in the production of various polymers and as a stabilizer for nanoparticles.

Uniqueness: tert-Tetradecyl mercaptan is unique due to its longer carbon chain, which imparts different physical properties compared to its shorter-chain counterparts. This longer chain can influence the solubility, boiling point, and reactivity of the compound, making it suitable for specific industrial applications where these properties are advantageous.

Properties

IUPAC Name

11,11-dimethyldodecane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30S/c1-14(2,3)12-10-8-6-4-5-7-9-11-13-15/h15H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKZLZQZXPZBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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